1,1-Dinitrocyclooctane

Beschreibung

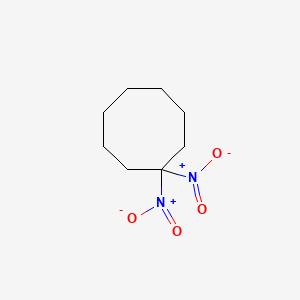

Structure

3D Structure

Eigenschaften

CAS-Nummer |

688314-74-1 |

|---|---|

Molekularformel |

C8H14N2O4 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

1,1-dinitrocyclooctane |

InChI |

InChI=1S/C8H14N2O4/c11-9(12)8(10(13)14)6-4-2-1-3-5-7-8/h1-7H2 |

InChI-Schlüssel |

SSKTTWSNRKFYNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CCC1)([N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,1 Dinitrocyclooctane and Its Precursors

Strategies for the Construction of the 1,1-Dinitrocyclooctane Core

The principal approach to the synthesis of this compound hinges on the introduction of the geminal dinitro group onto a pre-existing cyclooctane (B165968) ring system. This is typically achieved through the nitration of a suitable precursor, most notably cyclooctanone (B32682) oxime.

Nitration Reactions for the Formation of Geminal Dinitro Functionality

The key transformation in the synthesis of this compound is the conversion of a carbonyl or carbonyl derivative functionality on the cyclooctane ring into a geminal dinitro group. The Ponzio reaction is a well-established method for the synthesis of gem-dinitro compounds from oximes. This reaction typically employs dinitrogen tetroxide (N₂O₄) as the nitrating agent.

The proposed reaction for the synthesis of this compound involves the treatment of cyclooctanone oxime with dinitrogen tetroxide in an inert solvent, such as diethyl ether or a chlorinated solvent. The reaction proceeds through a mechanism involving the oxidation of the oxime. While the Ponzio reaction is effective for aromatic oximes, its yields can be lower for aliphatic ketoximes, with the parent ketone often being a significant byproduct chempedia.info.

Cyclization Approaches to the Eight-Membered Ring System

The construction of the eight-membered ring of cyclooctane is a mature field in organic synthesis. For the purpose of preparing this compound, the most direct route involves utilizing a commercially available or readily synthesized cyclooctane precursor. Therefore, complex cyclization strategies are generally not required for the primary synthesis of the target molecule, but rather for the synthesis of its precursors if not commercially available.

Precursor Synthesis and Functional Group Interconversions

The primary precursor for the synthesis of this compound is cyclooctanone oxime. This oxime is synthesized from cyclooctanone, which in turn can be prepared through various methods.

Synthesis of Cyclooctanone:

Cyclooctanone can be synthesized through the oxidation of cyclooctanol (B1193912) using methods such as Jones oxidation or Dess-Martin oxidation wikipedia.org. Another route involves the ketonization of azelaic acid wikipedia.org. Furthermore, cyclooctanone can be obtained through the oxidation of cyclooctane with molecular oxygen google.comchemicalbook.comresearchgate.net. For instance, the oxidation of cyclooctane with molecular oxygen in the presence of catalysts can yield cyclooctanone, with one process reporting a yield of approximately 65% based on the converted cyclooctane google.com.

Synthesis of Cyclooctanone Oxime:

Cyclooctanone oxime is readily prepared via the condensation reaction of cyclooctanone with hydroxylamine (B1172632) or its salts arpgweb.comwikipedia.org. A typical laboratory-scale synthesis involves the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like ethanol (B145695) arpgweb.com. This reaction generally proceeds in moderate to good yields. One study reported the formation of cyclooctanone oxime as a mixture of two conformational isomers arpgweb.com.

Evaluation of Synthetic Pathways

Reaction Conditions and Optimization

Oximation of Cyclooctanone: The formation of cyclooctanone oxime is a relatively straightforward reaction. Optimization of this step would involve adjusting the stoichiometry of the reactants (cyclooctanone and hydroxylamine hydrochloride), the choice and concentration of the base, the reaction temperature, and the reaction time to maximize the yield and purity of the oxime.

Ponzio Reaction (Nitration of Cyclooctanone Oxime): The conditions for the Ponzio reaction can significantly influence the outcome. Key parameters to optimize include:

Nitrating Agent: While dinitrogen tetroxide is the classic reagent, the choice of its concentration and the method of its introduction are critical.

Solvent: The reaction is typically carried out in aprotic, non-polar solvents like diethyl ether or dichloromethane (B109758) to avoid side reactions. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.

Temperature: The Ponzio reaction is often performed at low temperatures to control the reactivity of the nitrating agent and minimize the formation of byproducts. Optimization would involve a systematic study of the temperature profile of the reaction.

Reaction Time: The duration of the reaction needs to be sufficient for complete conversion of the starting material while minimizing the degradation of the product.

The table below summarizes the key reaction parameters that require optimization for the synthesis of this compound.

| Reaction Step | Key Parameters for Optimization |

| Synthesis of Cyclooctanone | Oxidizing agent, catalyst, temperature, pressure, reaction time. |

| Synthesis of Cyclooctanone Oxime | Molar ratio of reactants, base, solvent, temperature, reaction time. |

| Nitration of Cyclooctanone Oxime | Concentration of N₂O₄, solvent, temperature, reaction time. |

Selectivity and Yield Considerations

Selectivity: The primary selectivity issue in the synthesis of this compound lies in the nitration step. A significant side reaction in the Ponzio reaction of ketoximes is the formation of the parent ketone, in this case, cyclooctanone chempedia.info. This occurs through the hydrolysis of the oxime or an intermediate species. The reaction conditions must be carefully controlled to favor the formation of the gem-dinitro compound over the ketone.

Cyclooctanone Synthesis: The yield of cyclooctanone can vary depending on the chosen method. Oxidation of cyclooctane has been reported with yields around 57.6-65% google.com.

Cyclooctanone Oxime Synthesis: The oximation of cyclic ketones generally proceeds in good yields. For instance, the synthesis of various alicyclic oximes, including cyclooctanone oxime, has been reported to provide moderate to good yields arpgweb.com.

The following table provides a summary of reported yields for precursor synthesis.

| Precursor | Synthetic Method | Reported Yield |

| Cyclooctanone | Oxidation of cyclooctane | ~57-65% google.com |

| Cyclooctanone Oxime | Oximation of cyclooctanone | Moderate to good arpgweb.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uni-saarland.de This involves re-evaluating each step of the synthetic pathway, from starting materials to final product isolation.

Key principles of green chemistry that can be applied include:

Prevention of Waste: Designing synthetic pathways to minimize the generation of waste is a primary goal. nih.gov This can be achieved by optimizing reaction conditions to maximize yield and reduce the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are highly atom-economical, whereas eliminations and substitutions are less so.

Use of Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. thepharmajournal.com Traditional nitration methods often employ corrosive and hazardous reagents like mixed acids. Greener alternatives include the use of solid acid catalysts or milder nitrating agents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Aqueous media or biodegradable solvents are preferred over volatile organic compounds. For instance, Michael-type additions of nitroalkanes to nitroalkenes have been successfully carried out in water. researchgate.net

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. thepharmajournal.com Microwave-assisted or ultrasound-assisted reactions can sometimes reduce reaction times and energy consumption.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, thus reducing waste. thepharmajournal.com For example, the use of basic alumina (B75360) as a solid catalyst for the one-pot preparation of 1,3-dinitroalkanes has been reported. researchgate.net

The following table summarizes the application of these principles to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Conventional Method Issue | Green Alternative/Approach |

|---|---|---|

| Less Hazardous Synthesis | Use of strong, corrosive acids (e.g., sulfuric acid) for nitration. | Utilization of solid acid catalysts or alternative, milder nitrating agents to reduce corrosion and hazardous waste. |

| Safer Solvents | Use of volatile and often toxic organic solvents (e.g., DMF, chlorinated solvents). | Employing water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media. uu.nl Performing reactions under solventless conditions. |

| Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Exploring microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy input. Conducting reactions at ambient temperature. |

| Catalysis | Use of stoichiometric amounts of reagents, leading to significant waste. | Development and use of recyclable catalysts (e.g., solid acids, phase-transfer catalysts) to improve efficiency and reduce byproducts. |

| Waste Prevention | Formation of byproducts such as alkyl nitrites in nitration reactions, requiring purification. wiley-vch.de | Optimizing reaction selectivity through catalyst choice and reaction conditions to minimize byproduct formation. |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Advanced Structural Elucidation and Stereochemistry of 1,1 Dinitrocyclooctane

Detailed Spectroscopic Characterization

A thorough search for spectroscopic data on 1,1-dinitrocyclooctane yielded no specific results. To provide context on the methodologies that would be employed for such a characterization, a general overview is provided below.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

For a molecule like this compound, ¹H and ¹³C NMR spectroscopy would be crucial for determining its solution-state conformation. The cyclooctane (B165968) ring is known for its conformational complexity, with several low-energy conformers such as the boat-chair and crown forms being possible. The chemical shifts and coupling constants of the protons on the cyclooctane ring would provide insight into the predominant conformation and the dynamics of ring inversion. However, no published NMR spectra for this compound are available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups within a molecule. In the case of this compound, these methods would be used to confirm the presence of the dinitro group through its characteristic symmetric and asymmetric stretching vibrations. The C-H and C-C vibrations of the cyclooctane ring would also be observable. Specific peak positions and intensities could offer clues about the molecule's symmetry and conformational state. At present, no experimental IR or Raman spectra for this compound have been reported in the literature.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the nitro groups are the primary chromophores. The absorption maxima (λmax) would correspond to n → π* and π → π* transitions of the NO₂ groups. The position and intensity of these absorptions can be influenced by the solvent and the local electronic environment. No UV-Vis spectroscopic data for this compound is currently available.

Mass Spectrometry for Structural Confirmation Beyond Basic Identification

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, high-resolution mass spectrometry would confirm its elemental composition. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and cleavage of the cyclooctane ring. Analysis of these fragments would provide further evidence for the compound's structure. However, a specific mass spectrum for this compound has not been published.

X-ray Crystallography of this compound and its Derivatives

Solid-State Molecular Conformations and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing its solid-state conformation. Furthermore, it would reveal how the molecules pack together in the crystal lattice and identify any significant intermolecular interactions. A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or is not publicly available.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A comprehensive generation of a detailed scientific article focusing solely on the chemical compound “this compound,” as per the requested outline, cannot be completed at this time. Extensive searches for specific research findings, including crystallographic data, intermolecular interaction studies, and detailed conformational analysis directly pertaining to this compound, have not yielded sufficient information to produce a thorough and scientifically accurate article.

The requested article structure demands in-depth information on advanced structural elucidation, stereochemistry, crystal engineering, and a detailed conformational analysis of the cyclooctane ring system when substituted with geminal dinitro groups. While general principles of stereochemistry, intermolecular interactions in nitro compounds, and the conformational analysis of cycloalkanes are well-established, applying these concepts specifically to this compound without direct experimental or computational data would be speculative and would not meet the required standard of a scientifically rigorous article.

Information on related compounds, such as 1,1-dinitrocyclopentane and 1,1-dinitrocyclohexane, is available but cannot be extrapolated to accurately describe the unique structural and dynamic properties of the eight-membered cyclooctane ring in this compound. The flexibility and larger number of possible conformations of the cyclooctane ring make such comparisons unreliable without specific supporting data.

To provide a scientifically sound and detailed article as requested, data from X-ray crystallography, NMR spectroscopy, and computational chemistry studies specifically on this compound would be necessary. In the absence of such published research, any attempt to generate the content for the specified outline would lack the required detail, data tables, and in-depth research findings.

Therefore, until specific scientific studies on this compound become available in the public domain, the generation of the requested article with the specified level of detail and accuracy is not feasible.

Table of Chemical Compounds

Chemical Reactivity and Mechanistic Studies of 1,1 Dinitrocyclooctane

Reaction Pathways and Transformation Chemistry

The transformation chemistry of 1,1-dinitrocyclooctane is primarily centered on the functional groups present: the dinitro moiety and the saturated carbocyclic ring.

The carbon atom bearing the two nitro groups is highly electrophilic, making it a potential site for nucleophilic attack. However, the gem-dinitroalkane linkage is relatively stable, and reactions often proceed at the α-protons if present. In the case of this compound, the adjacent C2 and C8 positions possess protons that can be abstracted by a strong base, generating a carbanion. This carbanion can then react with various electrophiles.

While direct nucleophilic substitution of a nitro group is uncommon in aliphatic systems without specific activation, strong nucleophiles can potentially lead to degradation or complex rearrangements. Reactions with powerful nucleophiles like Grignard reagents or organolithium compounds are expected to be complex. These strong bases would likely deprotonate the α-position, but could also engage in addition pathways, potentially leading to the formation of nitronate salts or more complex products after rearrangement. wikipedia.orglibretexts.orgrsc.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.combyjus.comyoutube.comresearchgate.net

This type of reaction is not applicable to this compound itself, as it is a saturated aliphatic compound and lacks an aromatic ring. Derivatization would be required to introduce an aromatic moiety, which could then undergo electrophilic substitution, with the dinitrocyclooctyl group acting as a deactivating substituent.

The nitro groups are the most reactive sites for reduction and oxidation.

Reduction: The gem-dinitro functionality can be reduced to various other nitrogen-containing groups, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: This is a common and effective method for reducing nitro groups. Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is expected to reduce both nitro groups to form 1,1-diaminocyclooctane. nih.gov This transformation is valuable for synthesizing novel diamines.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing aliphatic nitro compounds to their corresponding amines. adichemistry.comorganic-chemistry.org The reaction with this compound would likely yield 1,1-diaminocyclooctane. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of nitro groups unless used in combination with a catalyst, such as copper(II) acetylacetonate (B107027) or Raney Nickel. researchgate.netrsc.orgsciencemadness.orgresearchgate.netyoutube.com

Selective Reduction: Achieving selective reduction of one nitro group to yield 1-amino-1-nitrocyclooctane is a significant synthetic challenge. Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄), which are known to selectively reduce one nitro group in aromatic dinitro compounds, might offer a pathway, though their efficacy with aliphatic gem-dinitro compounds is not well-documented. researchgate.net

Below is a table summarizing potential reduction reactions.

| Reagent/Catalyst | Solvent | Product | Notes |

| H₂, Pd/C | Ethanol (B145695) | 1,1-Diaminocyclooctane | Standard catalytic hydrogenation. |

| LiAlH₄ | Diethyl ether or THF | 1,1-Diaminocyclooctane | Powerful, non-selective reduction. adichemistry.comresearchgate.net |

| NaBH₄ / NiCl₂ | Methanol | 1,1-Diaminocyclooctane | NaBH₄ requires a catalyst to be effective. |

| Na₂S₂O₄ | aq. Ethanol | 1-Amino-1-nitrocyclooctane | Plausible selective reduction, by analogy with aromatic systems. researchgate.net |

Oxidation: The carbon atom attached to the two nitro groups is already in a high oxidation state. Further oxidation of this position is difficult. Oxidation of the cyclooctane (B165968) ring itself is more likely but can be challenging. Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., chromic acid) under harsh conditions could lead to the cleavage of the cyclooctane ring, potentially forming dicarboxylic acids. organicchemistrydata.orgbeilstein-journals.orgwikipedia.orgresearchgate.netlibretexts.org Ozonolysis is another method that can cleave cyclic systems, but it requires the presence of a double bond, which this compound lacks. acs.orgresearchgate.netchemistrysteps.comlibretexts.orgncert.nic.in

Functionalization of the cyclooctane ring in the presence of the deactivating gem-dinitro group is challenging. The strong electron-withdrawing effect of the nitro groups decreases the electron density of the entire ring, making it less susceptible to electrophilic attack.

Free-Radical Halogenation: One of the most plausible reactions for functionalizing the hydrocarbon backbone is free-radical halogenation. libretexts.org This reaction, typically initiated by UV light, involves the substitution of a hydrogen atom on the ring with a halogen (e.g., chlorine or bromine).

The regioselectivity of this reaction would be influenced by the stability of the resulting carbon radical intermediate. The electron-withdrawing nitro groups would destabilize a radical at the adjacent α-positions (C2 and C8). Therefore, halogenation is more likely to occur at positions further away from the dinitro group, such as the C4 or C5 positions. Bromination is generally more selective than chlorination for the most stable radical intermediate. researchgate.net

A potential reaction scheme is shown below: C₈H₁₄(NO₂)₂ + Br₂ --(UV light)--> C₈H₁₃Br(NO₂)₂ + HBr

Formation of Novel this compound Derivatives

The synthesis of new derivatives can be achieved by targeting the cyclooctane ring, as reactions involving the dinitro group often lead to its reduction or complex rearrangements.

Building upon the principles of reactions involving the cyclooctane ring, several classes of derivatives could be synthesized.

Halogenated Derivatives: As discussed, free-radical halogenation could produce various bromo- or chloro-1,1-dinitrocyclooctane isomers. These halogenated derivatives could then serve as precursors for further functionalization through nucleophilic substitution reactions, introducing groups such as hydroxyl, amino, or cyano onto the cyclooctane ring.

Hydroxylated and Aminated Derivatives: While direct hydroxylation or amination of the saturated ring is difficult, a multi-step synthesis starting from a halogenated derivative is a viable route. For example, a bromo-1,1-dinitrocyclooctane could be reacted with sodium hydroxide (B78521) to yield a hydroxy-1,1-dinitrocyclooctane or with ammonia (B1221849) to produce an amino-1,1-dinitrocyclooctane. beilstein-journals.orgnih.govdtu.dk

Further Nitration: Introducing additional nitro groups onto the cyclooctane ring via free-radical nitration could be possible, although such reactions are often low-yielding and produce a mixture of products. researchgate.netmdpi.com This would lead to highly energetic poly-nitrocyclooctane compounds.

The following table outlines potential derivatization pathways starting from a hypothetical brominated intermediate.

| Starting Material | Reagent | Product | Reaction Type |

| Bromo-1,1-dinitrocyclooctane | NaOH | Hydroxy-1,1-dinitrocyclooctane | Nucleophilic Substitution |

| Bromo-1,1-dinitrocyclooctane | NH₃ | Amino-1,1-dinitrocyclooctane | Nucleophilic Substitution |

| Bromo-1,1-dinitrocyclooctane | NaCN | Cyano-1,1-dinitrocyclooctane | Nucleophilic Substitution |

Transformations of the Dinitro Moiety

One of the most characteristic reactions for secondary nitroalkanes is the Nef reaction , which converts the nitro group into a carbonyl group. For this compound, this reaction would be expected to yield Cyclooctanone (B32682) . The reaction typically proceeds by first forming a nitronate salt with a base, followed by hydrolysis with a strong acid. While this is a foundational reaction for nitroalkanes, specific conditions, yields, or mechanistic studies for its application to this compound have not been documented in the reviewed literature.

Another potential transformation is the reduction of the nitro groups . Gem-dinitro compounds can be reduced to various products depending on the reagents and conditions used. Plausible products from the reduction of this compound could include:

Cyclooctanone oxime , through partial reduction.

1-Amino-1-nitrocyclooctane , via selective reduction of one nitro group.

Cyclooctylamine , through complete reduction of both nitro groups.

Reagents for such reductions often include catalytic hydrogenation or various metal-based reducing agents. Again, specific protocols and outcomes for this compound are not described.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations for reactions involving this compound are absent from the scientific literature. The following subsections outline the type of data that is currently unavailable.

Kinetic Studies and Reaction Rate Determination

No published kinetic data, such as reaction rate constants, activation energies, or reaction orders, could be found for any chemical transformation of this compound. Determining reaction rates would involve monitoring the concentration of this compound or a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). Such fundamental kinetic studies appear not to have been conducted or reported for this specific compound.

Identification of Intermediates and Transition States

There are no specific reports on the experimental detection or computational modeling of reaction intermediates or transition states for reactions of this compound.

For a potential Nef reaction, the generally accepted mechanism proceeds through several key intermediates wikipedia.orgmdma.chyoutube.com:

Nitronate anion: Formed by the deprotonation of the nitroalkane by a base.

Nitronic acid: Generated upon protonation of the nitronate salt.

Iminium ion: A key electrophilic intermediate formed after further protonation.

1-nitroso-alkanol: A transient species that rearranges to release nitrous oxide and form the final carbonyl compound wikipedia.org.

While this general mechanism is well-established, the specific structures, energies, and lifetimes of these intermediates and the associated transition states for this compound have not been characterized.

Solvent Effects and Catalysis in this compound Reactions

The influence of different solvents on the reaction rates and outcomes for this compound has not been studied. The choice of solvent can be critical, especially in reactions involving charged intermediates like the nitronate anion in the Nef reaction. Polar aprotic solvents might favor certain steps, while polar protic solvents could influence protonation equilibria. However, without experimental data, any discussion remains purely speculative.

Similarly, there is no information on the use of catalysts to promote or control reactions of this compound. While many organic reactions benefit from acid, base, or metal catalysis, no such applications have been reported specifically for this compound.

Theoretical and Computational Studies on 1,1 Dinitrocyclooctane

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the behavior of molecules at an electronic level. For a molecule like 1,1-dinitrocyclooctane, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would elucidate the distribution of electrons within the this compound molecule. Methods like Density Functional Theory (DFT) would be used to calculate the electron density, map the electrostatic potential, and analyze the nature of the chemical bonds. Key parameters such as bond lengths, bond angles, and dihedral angles of the optimized molecular geometry would be determined. For instance, the C-N and N-O bond lengths are critical in understanding the stability of the nitro groups, while the C-C-C bond angles would describe the puckering of the cyclooctane (B165968) ring. Natural Bond Orbital (NBO) analysis could further quantify the charge distribution on each atom, revealing the highly electrophilic nature of the carbon atom bonded to the two nitro groups. However, specific calculated values for these properties for this compound are not available in the literature.

Molecular Orbitals and Reactivity Prediction

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the cyclooctane ring, while the LUMO would be centered on the electron-withdrawing nitro groups. The precise energy values of these orbitals and the resulting energy gap, which would be key predictors of its sensitivity and decomposition pathways, have not been reported.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity |

This table illustrates the type of data that would be generated from quantum chemical calculations; specific values for this compound are not currently published.

Prediction of Spectroscopic Parameters

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. Time-dependent DFT (TD-DFT) calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum, identifying the electronic transitions responsible for any observed absorption bands. Furthermore, calculations of vibrational frequencies could generate a theoretical infrared (IR) and Raman spectrum. The characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro groups would be of particular interest, as their positions are sensitive to the electronic environment. Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms could also be calculated to aid in the interpretation of experimental NMR data. To date, no such theoretical spectroscopic data has been published for this compound.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational behavior and bulk properties of larger molecules over time.

Conformational Energy Landscape and Dynamics

The eight-membered cyclooctane ring is known for its conformational complexity, with several low-energy conformers such as the boat-chair and crown forms. The introduction of a bulky gem-dinitro group at one position would significantly alter this landscape. Molecular mechanics calculations would be used to perform a conformational search to identify the most stable conformers of this compound and to determine their relative energies. This would reveal the preferred three-dimensional structure of the molecule. Molecular dynamics simulations could then be used to study the dynamic transitions between these conformers, providing a picture of the molecule's flexibility at different temperatures. This information is crucial for understanding how the molecule packs in a crystal lattice and how it might interact with other molecules. Detailed studies mapping this conformational energy landscape are currently lacking.

Force Field Development for Dinitrocycloalkanes

Accurate molecular mechanics and dynamics simulations rely on a set of parameters known as a force field, which defines the potential energy of the system. While general force fields like AMBER or COMPASS exist, their parameters may not be optimized for specific or unusual functional groups like the gem-dinitro moiety. Developing a specific force field for dinitrocycloalkanes would involve parametrizing the bond stretching, angle bending, and torsional terms associated with the C(NO₂)₂ group. This is typically done by fitting the MM potential energies to high-level quantum mechanical calculations for a set of representative small molecules. While some force fields have been developed for nitroalkanes, a dedicated and validated force field for gem-dinitrocycloalkanes, including this compound, has not been specifically detailed in the literature, which is a limiting factor for large-scale simulations of materials based on this compound.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a geminal dinitro compound like this compound, the primary reaction of interest is its thermal decomposition. Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, would be instrumental in elucidating the decomposition pathways. These methods can map out the potential energy surface of the molecule, identifying the most likely routes through which it breaks down.

A plausible initial step in the decomposition of this compound, based on studies of similar energetic materials, is the homolytic cleavage of a carbon-nitrogen (C-NO2) bond. This bond is often the weakest in the molecule and its scission would lead to the formation of a cyclooctyl radical and a nitrogen dioxide (NO2) radical. Subsequent reactions could involve hydrogen abstraction from the cyclooctane ring by the highly reactive NO2 radical, or further fragmentation of the cyclooctyl radical.

Another potential decomposition pathway could be a nitro-nitrite isomerization, where a nitro group rearranges to a nitrite (B80452) group. This isomerization is often a precursor to the cleavage of the oxygen-nitrogen (O-NO) bond, releasing nitric oxide (NO). The specific pathway that dominates would be determined by the relative energy barriers of these initial steps.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for a reaction to occur. Characterizing the transition state is a key outcome of computational reaction mechanism studies. For the C-NO2 bond cleavage in this compound, the transition state would be characterized by an elongated C-N bond distance. Computational frequency calculations are used to confirm a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the breaking of the C-N bond).

The geometry of the transition state, including bond lengths and angles, provides valuable insights into the nature of the reaction. For instance, the degree of pyramidalization of the carbon atom bearing the nitro groups at the transition state can indicate the extent of bond breaking and rehybridization.

For this compound, a potential energy profile for its decomposition would be constructed. This profile would map the energy of the system as a function of the reaction coordinate. The profile would show the energy of the reactant (this compound), the transition states for various decomposition steps, any intermediates, and the final products.

A hypothetical reaction energy profile for the initial C-NO2 bond cleavage is depicted below. The activation energy for this step would be a key determinant of the thermal stability of this compound.

| Reaction Coordinate | Species | Relative Energy (kJ/mol) |

| Reactant | This compound | 0 |

| Transition State | [C8H14(NO2)...NO2]‡ | E_a |

| Products | Cyclooctyl radical + NO2 | ΔH_rxn |

Note: The values for activation energy (E_a) and reaction enthalpy (ΔH_rxn) are hypothetical and would require specific computational calculations for this compound.

Structure-Reactivity Relationships and Design Principles for Dinitrocycloalkanes

The study of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity. For dinitrocycloalkanes, key structural features that would affect their stability and decomposition characteristics include:

Ring Strain: The size of the cycloalkane ring influences its strain energy. Cyclooctane has a moderate degree of strain. Higher ring strain can weaken the C-C and C-N bonds, potentially lowering the activation energy for decomposition.

Geminal Dinitro Group: The presence of two nitro groups on the same carbon atom leads to electronic and steric effects. The strong electron-withdrawing nature of the nitro groups can influence the stability of the adjacent C-C bonds. Steric repulsion between the two nitro groups can also play a role in the molecule's conformation and reactivity.

Conformation: The flexibility of the cyclooctane ring allows it to adopt various conformations. The preferred conformation of this compound would influence the orientation of the nitro groups and could affect the ease of bond cleavage.

By systematically studying a series of dinitrocycloalkanes of varying ring sizes, computational chemists can establish trends in their properties. For example, one could investigate how the C-N bond dissociation energy changes as the ring size increases from cyclopropane to cyclooctane. This understanding can lead to the formulation of design principles for new energetic materials with tailored properties. For instance, if lower thermal stability is desired, one might introduce structural features that increase ring strain. Conversely, to enhance stability, one might choose ring systems with minimal strain and substituents that electronically stabilize the C-NO2 bonds.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computed molecular descriptors (e.g., bond dissociation energies, electronic properties) to predict the reactivity of new, unsynthesized dinitrocycloalkanes. nih.gov

Advanced Applications and Future Directions in 1,1 Dinitrocyclooctane Research

1,1-Dinitrocyclooctane as a Synthetic Building Block

The gem-dinitro functionality is known to be a versatile synthon in organic chemistry. The two nitro groups on the same carbon atom activate it for various transformations, making gem-dinitroalkanes valuable starting materials.

Precursor for Complex Organic Molecules

Theoretically, this compound could serve as a precursor to a variety of complex cyclooctane (B165968) derivatives. The gem-dinitro group can be transformed into other functional groups, such as a carbonyl group (ketone) through the Nef reaction, or reduced to a gem-diamino group. These transformations would open pathways to novel eight-membered ring structures, which are of interest in various areas of chemistry. For instance, the resulting cyclooctanone (B32682) or cyclooctanediamine could be key intermediates in the synthesis of macrocyclic ligands or natural product analogues.

Role in Medicinal Chemistry Scaffolds (excluding clinical data)

While no specific research links this compound to medicinal chemistry, the cyclooctane scaffold is present in some biologically active molecules. The introduction of a gem-dinitro group could be a strategy to explore new chemical space. The nitro group is a known pharmacophore in certain classes of drugs, although its presence can also be associated with toxicity. nih.gov The transformation of the dinitro group into other functionalities, such as amines or amides, could lead to the generation of libraries of cyclooctane-based compounds for screening against various biological targets. The conformational flexibility of the cyclooctane ring, influenced by the sterically demanding gem-dinitro group, could also be a factor in designing molecules with specific three-dimensional shapes to interact with biological macromolecules.

Applications in Materials Science (e.g., polymer precursors, specialized reagents)

In materials science, gem-dinitro compounds are primarily known for their application as energetic materials. energetic-materials.org.cnbit.edu.cn The high nitrogen and oxygen content of the gem-dinitro group contributes to a high energy density. While there is no specific information on this compound in this context, it could hypothetically be investigated as a component of novel energetic formulations.

Beyond energetic applications, the dinitrocyclooctane ring could potentially be incorporated into polymer backbones. Reduction of the nitro groups to amines would yield a diamino-cyclooctane monomer, which could be used in the synthesis of polyamides or polyimines. The properties of the resulting polymers would be influenced by the cyclic nature of the monomer.

Methodological Advancements in Dinitro Compound Chemistry

Recent advancements in the synthesis of gem-dinitro compounds have focused on developing milder and more efficient methods. rsc.org Traditional methods often rely on harsh nitrating agents like mixed acid (HNO₃/H₂SO₄). bit.edu.cn Newer methodologies explore the use of reagents such as dinitrogen pentoxide (N₂O₅) or radical nitration protocols. bit.edu.cnresearchgate.net For cyclic systems, controlling the regioselectivity and avoiding side reactions during nitration are significant challenges. The development of catalytic and stereoselective methods for the introduction of the gem-dinitro group onto a cyclooctane ring would represent a significant methodological advancement.

Interdisciplinary Research Opportunities

The study of this compound could present several interdisciplinary research opportunities. Collaboration between synthetic organic chemists and computational chemists could provide insights into the conformational preferences and reactivity of this medium-sized ring system. Furthermore, should the compound or its derivatives show interesting biological activity, collaborations with medicinal chemists and pharmacologists would be essential to explore its potential. In the realm of materials science, partnerships with polymer chemists and engineers would be crucial to investigate its utility as a monomer or an energetic material.

Future Perspectives and Challenges in this compound Synthesis and Reactivity

The future of this compound research is contingent on overcoming the initial synthetic challenges. The development of a robust and scalable synthesis would be the first critical step. Key challenges include:

Selective Synthesis: Achieving the selective formation of the 1,1-dinitro isomer over other dinitrated cyclooctanes.

Ring Strain and Reactivity: Managing the potential for ring-opening or rearrangement reactions in the medium-sized cyclooctane ring system, especially under harsh reaction conditions.

Functional Group Tolerance: Developing synthetic methods that are tolerant of other functional groups on the cyclooctane ring, which would be necessary for creating more complex derivatives.

Once a reliable synthetic route is established, future research could focus on exploring the reactivity of the gem-dinitro group in the context of the cyclooctane ring and systematically evaluating its potential in the areas outlined above.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,1-Dinitrocyclooctane?

Synthesis typically involves nitration of cyclooctane derivatives under controlled conditions. Key steps include optimizing reaction temperature, solvent selection (e.g., nitric acid/sulfuric acid mixtures), and purification via recrystallization or column chromatography. Characterization requires 1H/13C NMR to confirm molecular structure, IR spectroscopy to identify nitro functional groups, and elemental analysis to verify purity . For reproducibility, experimental sections must detail reagent stoichiometry, reaction times, and purification protocols .

Q. How should researchers validate the purity of this compound for experimental use?

Purity validation combines chromatographic techniques (HPLC or GC-MS) with thermal analysis (DSC/TGA). Baseline separation in chromatography confirms absence of byproducts, while DSC detects polymorphic impurities. TGA monitors decomposition thresholds, critical for ensuring stability in subsequent experiments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow NIOSH guidelines for explosive nitro compounds: use blast shields, remote handling tools, and personal protective equipment (fire-resistant lab coats, face shields). Conduct small-scale reactions (<1 g) in fume hoods with secondary containment. Emergency protocols must include inert gas suppression systems for fires and neutralization procedures for spills .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) simulations predict transition states and energy barriers for nitration steps. Compare computed vibrational spectra (IR/Raman) with experimental data to validate intermediates. Software like Gaussian or ORCA enables mechanistic studies, reducing trial-and-error in lab workflows .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (~150–200°C) may arise from impurities or measurement techniques. Address this by:

Q. How to design kinetic studies for this compound decomposition under varying atmospheric conditions?

Use controlled-atmosphere reactors to isolate O2, humidity, or inert gas effects. Monitor reaction progress via in-situ FTIR or mass spectrometry. For data analysis, apply Arrhenius or autocatalytic models depending on observed rate profiles. Include control experiments to differentiate thermal vs. oxidative degradation pathways .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound?

- X-ray crystallography determines bond lengths and angles, revealing steric strain in the cyclooctane ring.

- UV-Vis spectroscopy with TD-DFT calculations correlates absorption bands with electronic transitions (e.g., n→π* in nitro groups).

- Solid-state NMR (13C CP/MAS) probes conformational dynamics in crystalline phases .

Methodological Frameworks

Q. How to conduct a systematic literature review on this compound’s environmental impact?

Follow EPA Chemical Dashboard and FAO Pesticide Database search protocols:

- Compile synonyms and CAS numbers (e.g., 7733-78-0) using authoritative sources.

- Use Boolean operators (e.g., "this compound AND biodegradation") in SciFinder and Reaxys.

- Apply PICO framework to structure research questions: Population (aquatic systems), Intervention (exposure concentration), Comparison (control groups), Outcome (toxicity endpoints) .

What criteria ensure ethical and novel research questions in studying this compound?

Evaluate questions using FINER criteria :

- Feasibility : Access to specialized instrumentation (e.g., impact sensitivity testers).

- Novelty : Address gaps (e.g., unexplored catalytic applications).

- Ethics : Adhere to green chemistry principles to minimize hazardous waste.

- Relevance : Link to broader themes like energetic materials or nitro compound reactivity .

Data Presentation Guidelines

- Figures : Avoid overcrowding; highlight key trends (e.g., DSC curves) with color coding. Use journal-specific templates for dimensions and fonts .

- Tables : Report numerical data (e.g., kinetic constants) with error margins and statistical significance (p-values). Include metadata (instrument models, calibration dates) in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.